1,1'-Dimethyldibutylamine

Description

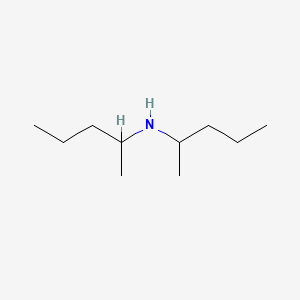

Structure

2D Structure

3D Structure

Properties

CAS No. |

40221-44-1 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-pentan-2-ylpentan-2-amine |

InChI |

InChI=1S/C10H23N/c1-5-7-9(3)11-10(4)8-6-2/h9-11H,5-8H2,1-4H3 |

InChI Key |

ZZJKGVPMLGIOTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(C)CCC |

Origin of Product |

United States |

Reaction Mechanisms Involving 1,1 Dimethyldibutylamine and Tertiary Amines

Fundamental Principles of Amine Reactivity and Organic Reaction Mechanisms

The reactivity of amines is fundamentally dictated by the lone pair of electrons on the nitrogen atom. This lone pair allows amines to function as both Brønsted-Lowry bases (proton acceptors) and Lewis bases/nucleophiles (electron-pair donors).

Basicity vs. Nucleophilicity : When an amine uses its lone pair to form a bond with a proton, it acts as a base. When it forms a bond with any other electrophilic atom (typically carbon), it acts as a nucleophile.

Structural Effects : The structure of the amine significantly influences its reactivity.

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making alkylamines generally more basic than ammonia (B1221849).

Steric Effects : The size of the substituents on the nitrogen atom can impede the approach of electrophiles. This steric hindrance has a more pronounced effect on nucleophilicity than on basicity, as protons are small and highly accessible.

In the case of 1,1'-Dimethyldibutylamine , the nitrogen atom is bonded to two bulky 1-methylbutyl groups. This significant steric hindrance makes it a poor nucleophile, as the bulky groups shield the nitrogen's lone pair from attacking sterically demanding electrophiles. However, it remains a reasonably strong base, capable of abstracting protons, a property characteristic of non-nucleophilic bases.

Table 1: Factors Influencing Amine Reactivity

| Factor | Effect on Basicity | Effect on Nucleophilicity | Relevance to this compound |

| Electronic (Alkyl Groups) | Increases electron density on Nitrogen, increasing basicity. | Increases electron density, tending to increase nucleophilicity. | The two alkyl groups enhance basicity. |

| Steric Hindrance | Minor effect, as protons are small. | Major effect; significantly decreases reaction rates with hindered electrophiles. | The bulky 1-methylbutyl groups make it a poor nucleophile. |

| Solvation | Affects the stability of the conjugate acid, influencing pKa. | Can affect the "availability" of the nucleophile. | Solvent choice can modulate its basic strength. |

Detailed Mechanistic Elucidation of Tertiary Amine-Forming Reactions

The synthesis of tertiary amines like this compound can be achieved through several mechanistic pathways.

Nucleophilic Substitution (SN2 Pathway) : A common method for synthesizing tertiary amines is the alkylation of a secondary amine with an alkyl halide. openstax.org This reaction proceeds via a concerted SN2 mechanism where the nucleophilic nitrogen of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single step. wikipedia.org However, this method can be complicated by over-alkylation, where the newly formed tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com The rate of this reaction is highly sensitive to steric hindrance on both the amine and the alkyl halide. masterorganicchemistry.com

Reductive Amination : Arguably the most robust and widely used method for tertiary amine synthesis is reductive amination. nih.govorganic-chemistry.org This two-stage process involves:

Condensation of a secondary amine with an aldehyde or ketone to form an electrophilic iminium ion (from aldehydes or ketones) or an enamine (typically from ketones). youtube.com

Reduction of this intermediate in situ using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org

For example, this compound could be synthesized via the reductive amination of 2-pentanone with N-(1-methylbutyl)amine. The mechanism involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by a hydride source.

Electrophilic Amination : This pathway represents an umpolung (polarity reversal) strategy. Instead of a nucleophilic amine, this method involves the reaction of a nucleophilic carbanion (e.g., an organometallic reagent) with an electrophilic nitrogen source, such as a hydroxylamine (B1172632) derivative. rsc.orgwikipedia.org This approach is particularly useful for synthesizing sterically hindered amines that are difficult to prepare via traditional nucleophilic routes. wikipedia.org Copper-catalyzed electrophilic amination reactions have been developed that can produce tertiary amines directly. wiley-vch.de

Modern synthetic methods increasingly utilize free-radical intermediates for C-N bond formation. Tertiary amines can be oxidized by a single electron transfer (SET) to form highly reactive aminium radical cations. nih.gov

This oxidation can be initiated by chemical oxidants or, more commonly in contemporary chemistry, through photoredox catalysis. Once formed, the aminium radical cation is an electrophilic radical that can undergo several transformations:

Addition to Alkenes : The aminium radical can add to electron-rich double bonds, initiating a cascade that leads to new C-N bond formation. nih.gov

Hydrogen Atom Transfer (HAT) : Deprotonation at the carbon alpha to the nitrogen generates a nucleophilic α-amino radical. This radical can then engage in further reactions, such as addition to Michael acceptors.

C-C Bond Cleavage : In certain strained systems, the aminium radical cation can undergo C-C bond fragmentation.

A prominent example is the deoxygenative amination of alcohols, where photoredox and copper catalysis merge to convert alcohols into alkyl radicals, which are then intercepted by a copper(II)-amido complex to form the C(sp³)–N bond. chemrxiv.orgacs.orgprinceton.edu This open-shell pathway provides access to complex amines from readily available alcohol feedstocks. acs.orgprinceton.edu

A concerted reaction is a one-step process where all bond-breaking and bond-making occur simultaneously through a single transition state, without the formation of any intermediates. wikipedia.org

SN2 Reaction : As mentioned, the alkylation of a secondary amine is a classic example of a concerted bimolecular reaction. wikipedia.org

Cope Elimination : This is a concerted, intramolecular (syn-elimination) reaction that occurs when tertiary amine N-oxides are heated. The tertiary amine is first oxidized to the corresponding N-oxide. Upon heating, the N-oxide oxygen atom acts as an internal base, abstracting a proton from a beta-carbon in a five-membered cyclic transition state. This concerted rearrangement results in the formation of an alkene and a hydroxylamine. libretexts.org A sterically hindered amine like this compound, after oxidation to its N-oxide, would be expected to undergo this reaction.

Interplay of Catalysis and Mechanism in Tertiary Amine Systems

Catalysis provides efficient and atom-economical routes to tertiary amines, often enabling reactions that are otherwise difficult or require harsh conditions.

Transition-Metal Catalysis : Ruthenium and Iridium complexes are widely used to catalyze the N-alkylation of amines with alcohols. acs.orgresearchgate.net This process, known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, proceeds via:

Catalytic dehydrogenation (oxidation) of the alcohol to an aldehyde or ketone.

Condensation of the in situ-generated carbonyl compound with the amine to form an imine or enamine.

Catalytic hydrogenation (reduction) of the intermediate using the "borrowed" hydrogen, regenerating the catalyst and forming the final tertiary amine.

Brønsted Acid Catalysis : Simple Brønsted acids, such as triflic acid, can efficiently catalyze direct reductive amination reactions. rsc.org The acid activates the carbonyl group towards nucleophilic attack by the amine and facilitates the subsequent dehydration to the iminium ion, which is then reduced.

Kinetic Studies and Rate Law Determination in Tertiary Amine-Related Reactions

The rate of a chemical reaction is described by its rate law, an equation that relates the reaction rate to the concentration of reactants and a rate constant, k. For a general reaction A + B → C, the rate law takes the form:

Rate = k [A]m [B]n

The method of initial rates is a common experimental approach to determine the rate law. khanacademy.orgyoutube.com By systematically varying the initial concentration of one reactant while holding others constant and measuring the initial reaction rate, the order for each reactant can be determined.

Consider the hypothetical SN2 synthesis of a tertiary amine from a secondary amine (R₂NH) and an alkyl halide (R'-X):

R₂NH + R'-X → R₂NR' + HX

The following table presents hypothetical experimental data for such a reaction.

Table 2: Hypothetical Initial Rate Data for Tertiary Amine Synthesis

| Experiment | [R₂NH]₀ (M) | [R'-X]₀ (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |

Determining the Rate Law:

Order with respect to R₂NH : Compare Experiments 1 and 2. The concentration of R₂NH is doubled ([0.20]/[0.10] = 2), while [R'-X] is constant. The rate also doubles (4.0x10⁻⁴ / 2.0x10⁻⁴ = 2). Since 2m = 2, the order m = 1. The reaction is first-order in R₂NH.

Order with respect to R'-X : Compare Experiments 1 and 3. The concentration of R'-X is doubled ([0.20]/[0.10] = 2), while [R₂NH] is constant. The rate also doubles (4.0x10⁻⁴ / 2.0x10⁻⁴ = 2). Since 2n = 2, the order n = 1. The reaction is first-order in R'-X.

Calculating the Rate Constant (k): Using data from Experiment 1: k = Rate / ([R₂NH][R'-X]) = (2.0 x 10⁻⁴ M/s) / (0.10 M * 0.10 M) = 0.020 M⁻¹s⁻¹

Kinetic studies provide invaluable insight into reaction mechanisms, allowing chemists to understand the sequence of elementary steps and the factors that control reaction speed. nih.govresearchgate.net

No Information Available on Rearrangement Reactions of this compound

Following a comprehensive search of available scientific literature, no specific information, research findings, or data could be located regarding rearrangement reactions involving the chemical compound this compound. Consequently, the requested article focusing on "," specifically section "3.5. Rearrangement Reactions Involving Tertiary Amines," cannot be generated.

The inquiry for data on this particular compound did not yield any results pertaining to its participation in well-known tertiary amine rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, nor any other documented rearrangement pathways. The scientific record, as accessible through the conducted searches, appears to be silent on the specific reactivity of this compound in this context.

Therefore, the creation of a scientifically accurate and informative article, complete with data tables and detailed research findings as per the user's instructions, is not possible at this time due to the absence of foundational information on the subject compound.

Catalytic Approaches and Applications of Tertiary Amines and Their Derivatives

Role of Tertiary Amines as Catalysts or Ligands in Organic Transformations

Tertiary amines are a well-established class of compounds in organic synthesis, frequently employed as organocatalysts or as ligands for metal catalysts. Their basicity and nucleophilicity allow them to facilitate a wide range of reactions. However, a detailed search of chemical databases and scientific literature yielded no specific studies where 1,1'-Dimethyldibutylamine is used as either a primary catalyst or a ligand in organic transformations. Research in this area tends to focus on other tertiary amines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been explored for numerous methodologies. researchgate.net

Homogeneous Catalysis Mediated by Tertiary Amine Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. Tertiary amines are known to function as homogeneous catalysts, for instance, in polymerization reactions and other organic syntheses where their solubility and ability to interact with substrates in solution are advantageous. tib-chemicals.com Despite the broad utility of tertiary amines in this field, there is no available research documenting the specific application or efficacy of this compound as a homogeneous catalyst. Studies in this area typically investigate other ruthenium, rhodium, or tin-based systems. tib-chemicals.comnih.govmdpi.com

Heterogeneous Catalysis Utilizing Tertiary Amine Architectures

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which is common in industrial processes. While tertiary amines can be immobilized on solid supports to create heterogeneous catalysts, facilitating easier separation and recycling, no literature was found that describes the synthesis, characterization, or application of a heterogeneous catalyst based on a this compound architecture. Research on heterogeneous amine-based catalysts often focuses on their application in reactions like the one-pot synthesis of 1,3-dinitroalkanes using basic alumina or other solid supports. researchgate.net

Biocatalysis and Enzyme Mimicry in Amine-Mediated Reactions

Biocatalysis utilizes natural or engineered enzymes to perform chemical transformations. While enzymatic processes for amine synthesis and modification are an active area of research, there are no documented instances of this compound being used as a substrate, mediator, or component in biocatalytic systems or in the design of enzyme mimics. nih.govnih.govdtu.dk Research in this field often explores cascade reactions using multiple enzymes or the development of artificial enzymes for new-to-nature reactions. nih.goventrechem.com

Photoredox Catalysis with Amine Components

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, often utilizing tertiary amines as sacrificial electron donors. nih.govsigmaaldrich.com This process involves the single-electron transfer (SET) from the amine to an excited photocatalyst, generating reactive radical intermediates. nih.govuiowa.edu Despite the common use of tertiary amines in this context, a review of the relevant literature did not uncover any studies that specifically employ or investigate this compound as a component in photoredox catalysis.

Emerging Catalytic Systems in Sustainable Chemical Processes Involving Amines

Sustainable or "green" chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is central to achieving these goals. While the development of sustainable processes involving amines is a significant research area, there is no published information on the use of this compound in any emerging sustainable catalytic systems, such as those utilizing renewable feedstocks or occurring in aqueous environments. nih.govresearchgate.netresearchgate.net

As no research data was found for the specific catalytic applications of this compound, the inclusion of data tables with detailed research findings is not possible.

Computational Chemistry Studies on 1,1 Dimethyldibutylamine Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of molecular systems by approximating their behavior over time. ulisboa.pt These techniques bridge the gap between microscopic molecular details and macroscopic properties of experimental interest. ulisboa.pt

Molecular mechanics, a key component of molecular modeling, relies on force fields to define the potential energy of a system. A force field is a set of empirical equations and parameters that describe the forces and energies associated with bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. j-octa.com The accuracy of molecular simulations is highly dependent on the quality of the force field used. arxiv.org

Several force fields have been developed and refined for the study of organic molecules, including aliphatic amines. Notable examples include:

OPLS-AA (Optimized Potentials for Liquid Simulations-All-Atom): Widely used for small organic molecules. nih.gov

CHARMM General Force Field (CGenFF): Designed for drug-like molecules and compatible with biomolecular force fields. nih.gov

General AMBER Force Field (GAFF): Developed for broad applicability to organic molecules. nih.gov

Anisotropic United Atom (AUA): This approach has been specifically applied to model primary, secondary, and tertiary amines with good predictive capability for thermodynamic and transport properties. researchgate.net

The development of a force field is a meticulous process. For aliphatic amines, researchers have developed improved molecular mechanics force fields that accurately reproduce molecular structures, energy differences between conformers, and barriers to internal rotation. researchgate.net One systematic procedure involves fitting parameters in three steps: partial charges are adjusted to match experimental dielectric constants, while Lennard-Jones parameters are fitted to reproduce surface tension and liquid density. arxiv.orgarxiv.org This systematic approach has been shown to yield results in better agreement with experimental data compared to older force fields. arxiv.org

| Force Field | Primary Application | Key Feature |

|---|---|---|

| OPLS-AA | Liquid Simulations | All-atom model |

| CGenFF | Drug-like Molecules | Compatible with CHARMM biomolecular force fields |

| GAFF | General Organic Molecules | Broad applicability within the AMBER framework |

| AUA | Aliphatic Amines | Anisotropic United Atom approach for improved accuracy researchgate.net |

Molecular Dynamics (MD) simulations solve Newton's classical equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. ulisboa.pt This technique is invaluable for studying the dynamic behavior and calculating various properties of tertiary amine systems. ulisboa.ptarchive.org

MD simulations have been successfully used to predict properties of amine systems, including:

Thermodynamic Properties: Liquid-vapor phase equilibrium, vaporization enthalpies, and critical temperatures have been calculated for tertiary amines like tri-n-butylamine, showing good agreement with experimental data. researchgate.net

Transport Properties: MD can be used to estimate self-diffusion coefficients and viscosity. acs.org

Interfacial Behavior: Atomistic MD simulations are employed to study the behavior of amines at interfaces, such as liquid-vapor or liquid-liquid interfaces. ulisboa.pt

CO2 Capture: In the context of carbon capture technologies, MD simulations provide insights into the nature of ionic association, as well as volume and density changes upon CO2 loading in tertiary amine solutions like methyldiethanolamine (MDEA). osti.gov The simulations can also characterize the transport properties of multi-amine solutions to optimize solvent design. acs.org

Quantum mechanical molecular dynamics (QM-MD) is a more computationally intensive approach that can monitor the dynamic events of chemical reactions while explicitly including the effects of temperature and solvent molecules. researchgate.net

Quantum Mechanical Calculations for Tertiary Amine Systems

Quantum mechanical (QM) methods provide a more fundamental description of molecular systems by solving the Schrödinger equation. wikipedia.org These calculations are essential for understanding the electronic structure, which governs the chemical reactivity of molecules like 1,1'-Dimethyldibutylamine.

Density Functional Theory (DFT) is a widely used computational QM method that determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org It offers a good balance between accuracy and computational cost, making it a popular tool for studying amine chemistry. wikipedia.orgacs.org

Applications of DFT in the study of tertiary amines include:

Electronic Structure and Reactivity: DFT is used to explore the relationship between the molecular structure of tertiary amines and their reactivity. For instance, calculations can reveal how the electron-donating effect of alkyl groups enhances the reactivity of the nitrogen atom. researchgate.netresearchgate.net Visualizing electron density and steric hindrance helps in assessing reactivity. researchgate.net

Reaction Mechanisms: DFT is instrumental in elucidating reaction mechanisms. It has been used to investigate the base-catalyzed hydration mechanism for CO2 capture by tertiary amines, calculating the free energy barriers of reaction steps. researchgate.net The method can also reveal degradation mechanisms, such as the alkylation reaction that can occur in tertiary amine solutions. researchgate.net

Predicting Properties: DFT calculations can predict various properties, such as gas-phase basicities and proton affinities, which are crucial for understanding amine reactivity. acs.org It is also used to calculate activation energies to understand reaction kinetics. chemrxiv.orgchemrxiv.org

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov For example, the B3LYP functional is often used for its combination of accuracy and efficiency in studying noncovalent interactions, which are important in amine systems. acs.org

| Application Area | Specific Insights Gained | Relevant Citations |

|---|---|---|

| CO2 Capture | Elucidation of reaction mechanisms (e.g., base-catalyzed hydration), calculation of reaction energy barriers. | osti.govresearchgate.net |

| Reactivity Analysis | Correlation of electronic structure (e.g., electron density) and steric effects with amine reactivity. | researchgate.netkoha-ptfs.co.uk |

| Degradation Studies | Investigation of degradation pathways, such as alkylation reactions. | researchgate.net |

| Kinetic Modeling | Calculation of activation energies for predicting reaction rates. | chemrxiv.orgchemrxiv.org |

The term ab initio translates to "from first principles," signifying that these QM methods are based on fundamental physical constants without using empirical parameters. wikipedia.orgchemeurope.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy. wikipedia.orgchemeurope.com

Ab initio calculations have been applied to study aliphatic amines to:

Determine Thermochemical Properties: High-accuracy methods like the G2MP2 procedure have been used to calculate the enthalpies of formation for various aliphatic amines. researchgate.net

Investigate Reaction Mechanisms: These methods are employed to explore reaction pathways at a high level of theory. For instance, ab initio calculations have been used to reveal the mechanism of amine salt ozonation, highlighting the role of anions in activating the amine. acs.org

Understand Basicity: Ab initio metadynamics calculations can explore the free-energy profile of amines to estimate their basicity constant (pKb) in different environments, such as at an air-water interface compared to the bulk phase. researchgate.net

The convergence of ab initio methods toward the exact solution of the Schrödinger equation is a key advantage, though the computational cost increases significantly with the size of the system and the level of theory. chemeurope.com

Prediction of Reactivity and Selectivity in Amine Transformations

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For transformations involving tertiary amines, computational methods are used to forecast both reactivity (how fast a reaction occurs) and selectivity (which product is favored when multiple outcomes are possible).

Computational approaches to predicting reactivity and selectivity include:

Transition State Theory: By calculating the energy of transition states using methods like DFT, researchers can determine the activation energy barriers for different reaction pathways. researchgate.netacs.org The path with the lower energy barrier is kinetically favored, allowing for the prediction of the major product. researchgate.net This approach has been successfully applied to predict the stereoselectivity of amine-catalyzed aldol (B89426) reactions. researchgate.net

Reactivity Descriptors: DFT can be used to calculate reactivity indicators that help predict reaction outcomes. nih.gov For example, analyzing the effects of electron density and steric hindrance can assess the reactivity of different tertiary amines. researchgate.net

Kinetic Models: Universal reaction kinetic models for processes like CO2 capture by amines are being developed based on transition state theory and DFT. chemrxiv.org These models can predict reaction rate constants for a wide range of primary, secondary, and tertiary amines in various solvents. chemrxiv.orgchemrxiv.org The development of automated workflows for transition-state searches is making these predictions more accessible for complex molecules. acs.org

These predictive models are crucial for rationalizing experimental observations and for the rational design of new catalysts and reaction conditions. nih.govmdpi.com

Elucidation of Reaction Pathways and Transition States via Computational Methods

The investigation of chemical reactions involving this compound and related secondary amines heavily relies on computational methods to map out detailed reaction mechanisms. These theoretical approaches provide insights into the energy landscapes of reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies, which are crucial for understanding reaction kinetics and feasibility. nih.govnih.gov

Density Functional Theory (DFT) is a cornerstone method for these studies, offering a balance between computational cost and accuracy. nih.govmdpi.com By employing various functionals and basis sets, researchers can model the electronic structure of molecules and calculate the potential energy surface of a reaction. For instance, in studies of analogous secondary amines like dimethylamine (B145610) and diethylamine, DFT calculations have been used to investigate mechanisms such as catalytic poisoning and decomposition. nih.govnih.gov These studies often involve locating the geometry of transition states—the highest energy point along the reaction coordinate—and confirming their nature through frequency calculations, where a single imaginary frequency corresponds to the motion along that coordinate. youtube.comresearchgate.net

A significant area of study for secondary amines is the formation of N-nitrosamines from the reaction with nitrosating agents. usp.orgscispace.com Computational kinetic modeling, often supported by DFT calculations, helps to elucidate the multi-step mechanism of nitrosation under various conditions, such as different pH levels. usp.orgscispace.com These models can predict reaction rates and identify rate-determining steps by calculating the Gibbs free energy of activation for each step of the proposed pathway. researchgate.net

Furthermore, advanced approaches like multi-path variational transition state theory (VTST) can be applied to calculate rate constants with high accuracy, considering effects such as quantum mechanical tunneling and the recrossing of the transition state barrier. nih.gov For example, studies on the reaction of dimethylamine with nitrogen dioxide have identified multiple elementary reactions and determined that H-abstraction pathways are the most kinetically favorable. nih.gov Such detailed computational analyses are essential for predicting the reactivity and degradation pathways of compounds like this compound in various chemical environments.

Below is a table summarizing common computational methods used to investigate reaction pathways.

| Computational Method | Application in Reaction Pathway Elucidation | Typical Information Obtained |

| Density Functional Theory (DFT) | Calculation of molecular geometries and energies for reactants, intermediates, transition states, and products. mdpi.com | Potential energy surfaces, reaction energy profiles, activation energy barriers. |

| Transition State Theory (TST) | Calculation of reaction rate constants based on the properties of the transition state. nih.govresearchgate.net | Theoretical rate coefficients (k(T)), prediction of reaction kinetics. |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy single-point energy calculations for benchmarking DFT results. nih.gov | Highly accurate electronic energies for critical points on the potential energy surface. |

| Molecular Dynamics (MD) | Simulation of the time evolution of a system of atoms or molecules to observe reaction dynamics. nih.gov | Reaction trajectories, timing of bond formation/breaking, dynamic effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in large systems (e.g., in solution or enzymes) by treating the reactive center with QM and the environment with MM. | Reaction mechanisms in complex environments, solvent effects on reaction barriers. |

Integration of Artificial Intelligence and Machine Learning in Computational Chemical Studies

One of the primary applications of ML in this context is the prediction of chemical reactions. researchgate.netrsc.org By training models on vast datasets of known chemical transformations, algorithms can learn the underlying rules of organic chemistry to predict the major products of a reaction given a set of reactants and conditions. nips.ccnih.gov These models can identify potential reaction pathways that might not be immediately obvious, thereby guiding experimental synthesis and mechanistic studies. rsc.org For example, deep learning models can identify electron sources and sinks in molecules to propose and rank plausible elementary reaction steps. researchgate.netrsc.org

The table below outlines several AI and ML techniques and their applications in computational chemistry.

| AI/ML Technique | Role in Computational Chemical Studies | Example Application |

| Deep Learning / Neural Networks | Predicting reaction outcomes, generating novel molecular structures, and learning potential energy surfaces. researchgate.netrsc.org | A neural network trained on reaction data predicts the products of an amine reacting with an electrophile. nih.gov |

| Random Forests / Support Vector Machines | Building predictive models for molecular properties (QSAR) and classifying molecules based on reactivity. patsnap.com | Developing a QSAR model to predict the toxicity of N-nitrosamine derivatives. nih.gov |

| Reinforcement Learning | Optimizing synthetic pathways and designing molecules with desired properties. | An algorithm designs a multi-step synthesis route for a complex amine-containing molecule. |

| Natural Language Processing (NLP) | Extracting chemical information and reaction data from scientific literature to build large datasets for training ML models. | Mining thousands of published papers to create a database of secondary amine reactions. |

| Generative Models | De novo design of molecules with specific target properties. mdpi.com | Generating novel amine structures predicted to have high catalytic activity. |

Advanced Analytical Characterization in 1,1 Dimethyldibutylamine Research

Spectroscopic Methods for Structural Elucidation and Characterization

Mass Spectrometry (MS) and High-Resolution Techniques for Amine Identification

Mass spectrometry is an indispensable tool for the molecular identification of tertiary amines. In MS, molecules are ionized and then sorted based on their mass-to-charge ratio (m/z), generating a unique spectral fingerprint. For tertiary amines, electron ionization (EI) often leads to characteristic fragmentation patterns, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), resulting in the formation of a stable iminium ion. The largest fragment peak in the mass spectrum of a tertiary amine is typically due to the loss of the largest alkyl group.

High-Resolution Mass Spectrometry (HRMS) significantly enhances the capabilities of conventional MS by measuring the m/z ratio to four or five decimal places. researchgate.net This precision allows for the determination of a molecule's 'exact mass,' which is the calculated mass based on the most abundant isotope of each element in the molecule. researchgate.net The minute difference between the exact mass and the nominal (integer) mass is known as the 'mass defect'. researchgate.net By comparing the experimentally measured exact mass with the calculated exact mass of a proposed formula, HRMS can unequivocally confirm the elemental composition of an analyte, such as 1,1'-Dimethyldibutylamine. This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

For instance, in the analysis of complex mixtures, HRMS coupled with techniques like ultra-high-performance liquid chromatography (UHPLC) provides unparalleled specificity. mdpi.com Researchers can confidently identify target amines by comparing the measured m/z value with the calculated value for the protonated molecule [M+H]+. An example of this precision is seen in the analysis of other amine-containing compounds where the calculated m/z for a protonated molecule might be 257.11, and the high-resolution instrument might find a value of 258.10, confirming the compound's identity with a high degree of certainty. acs.org

To enhance sensitivity, especially for analytes in complex biological or environmental matrices, chemical derivatization can be employed. This involves tagging the amine with a molecule that improves its ionization efficiency and chromatographic behavior, leading to detection limits as low as 38 nM on average for some metabolites. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting a selected parent ion and analyzing the resulting daughter ions, providing detailed structural information about the original molecule. nih.govnih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Amine Identification

| Feature | Standard Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Measurement | Measures nominal (integer) mass | Measures exact mass (to 3-5 decimal places) researchgate.net |

| Primary Output | Mass-to-charge ratio (m/z) | Precise mass-to-charge ratio (m/z) researchgate.net |

| Identification Basis | Fragmentation pattern and library matching | Elemental composition from exact mass researchgate.net |

| Specificity | Can be limited by isobaric interferences | High, distinguishes between compounds with the same nominal mass |

| Application | Routine identification and quantification | Unambiguous formula determination, metabolite identification mdpi.com |

Electroanalytical Techniques in Amine Research

Electroanalytical methods, which study an analyte by measuring the potential and/or current in an electrochemical cell, offer a complementary approach for the analysis of tertiary amines. fiveable.meyoutube.com These techniques are based on the redox reactions (oxidation or reduction) of the analyte at an electrode surface. fiveable.me

Voltammetry is a prominent electroanalytical technique where information about an analyte is derived from the measurement of current as a function of applied potential. youtube.com The electrochemical oxidation of tertiary amines can be investigated using methods like cyclic voltammetry. researchgate.net This process often involves the transfer of an electron from the nitrogen atom to form an amine radical cation. researchgate.net However, direct electrochemical oxidation can sometimes lead to the passivation of the electrode surface due to the formation of a polymer film. researchgate.net

To circumvent this and facilitate the analysis, catalytic systems can be employed. For example, nitroxyl radicals like Nortropine N-oxyl (NNO) have been shown to be effective electrochemical analysis probes for secondary and tertiary amines under physiological conditions. mdpi.com The NNO catalyst electrochemically oxidizes the amine, and the resulting change in the anodic peak current is proportional to the amine's concentration. mdpi.com This principle has been successfully applied to the analysis of the tertiary amine-containing drug, lidocaine, with a linear calibration curve observed between 0.1 and 10 mM. mdpi.com

These techniques are advantageous due to their high sensitivity, relatively low cost of instrumentation, and potential for miniaturization into portable sensors. youtube.com

Development and Validation of Analytical Methodologies for Tertiary Amine Analysis

The development of a robust and reliable analytical method is a prerequisite for the accurate quantification of tertiary amines in any sample matrix. This process involves selecting the appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and optimizing the experimental conditions to achieve the desired performance. helsinki.fibre.com Once developed, the method must be validated to ensure it is fit for its intended purpose. wjarr.comresearchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a requirement for most quality standards. wjarr.comgavinpublishers.com Key performance parameters are evaluated during validation: elementlabsolutions.com

Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery of a known amount of spiked analyte. For pharmaceutical drug products, this is typically expected to be within 98-102%. gavinpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of approximately 3:1.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For tertiary amines, which often lack a UV chromophore, HPLC methods may require detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS). researchgate.netsielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be effective for separating complex mixtures of tertiary amines. sielc.com A simultaneous analytical method for ten different amines was developed and validated using LC-MS, achieving a limit of quantitation of 0.003 µg/mL for most analytes. nih.gov

Table 2: Key Parameters in Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of measured value to true value. | 98.0% - 102.0% recovery gavinpublishers.com |

| Precision | Agreement between repeated measurements. | RSD ≤ 2.0% for assays |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≈ 10:1 wjarr.com |

| Specificity | Ability to measure only the analyte of interest. | No interference at the retention time of the analyte |

| Robustness | Insensitivity to small changes in method parameters. | %RSD of results should remain within acceptable limits |

Chemical Speciation Studies Involving Tertiary Amines

Chemical speciation refers to the distribution of a chemical element among defined chemical species in a system. For tertiary amines, their speciation in aqueous solutions is highly dependent on factors such as pH and the presence of other reactive molecules. Understanding the speciation is crucial, for example, in applications like carbon dioxide (CO₂) capture, where aqueous amine solutions are used as absorbents. ntnu.no

R₃N + CO₂ + H₂O ⇌ R₃NH⁺ + HCO₃⁻

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating these reaction mechanisms and identifying the various species present in solution after CO₂ absorption. ntnu.noacs.org Studies on various tertiary amines have shown that after CO₂ absorption, the primary CO₂-derived species are bicarbonate and carbonate. ntnu.noacs.org In some cases, particularly with alkanolamines (tertiary amines containing a hydroxyl group), small amounts of tertiary amine carbonate species can also be formed. ntnu.noacs.org

Derivatives and Analogues of 1,1 Dimethyldibutylamine

Synthetic Approaches to Modify the Tertiary Amine Core Structure

The modification of a tertiary amine core, such as that in 1,1'-Dimethyldibutylamine, can be approached through several established synthetic strategies. These methods are designed to introduce new functional groups or alter the steric and electronic properties of the parent molecule.

One common approach involves the functionalization of the alkyl chains. For instance, selective oxidation could introduce hydroxyl groups, leading to amino alcohols. Halogenation of the alkyl chains, followed by nucleophilic substitution, would open pathways to a wide variety of derivatives, including ethers, esters, and other amines.

Another key strategy focuses on the modification of the groups directly attached to the nitrogen atom. While this compound already possesses two identical sec-butyl groups, one could envision synthetic routes to replace one or both of these with different alkyl or aryl substituents. This would be achieved through methods such as N-alkylation of a precursor secondary amine or through more complex multi-step sequences involving protection-deprotection strategies.

The quaternization of the tertiary amine nitrogen to form quaternary ammonium (B1175870) salts represents a fundamental transformation. This is typically achieved by reacting the amine with an alkyl halide. The resulting ionic compounds often exhibit distinct physical and chemical properties, including increased solubility in polar solvents and utility as phase-transfer catalysts.

Exploration of Structural Motifs Derived from Tertiary Amines

The tertiary amine moiety is a versatile structural motif that can be incorporated into a diverse range of more complex molecular architectures. By applying established synthetic methodologies, this compound could serve as a building block for the construction of various structural classes.

For example, the incorporation of the 1,1'-dimethyldibutylamino group into larger macrocyclic structures could lead to novel host molecules with potential applications in supramolecular chemistry. The synthesis of such macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

Furthermore, the tertiary amine can be a key component in the synthesis of dendrimers, which are highly branched, tree-like molecules. The nitrogen atom of this compound could serve as a branching point, with iterative reaction sequences leading to successive generations of the dendritic structure.

The integration of the 1,1'-dimethyldibutylamino functionality into polymer backbones is another avenue of exploration. This could be achieved by synthesizing a monomer containing this group and subsequently polymerizing it. The resulting polymers would possess unique properties conferred by the pendent tertiary amine groups, such as pH-responsiveness or the ability to coordinate to metal ions.

Rational Design of Tertiary Amine Analogues for Specific Research Objectives

The principles of rational design allow for the targeted synthesis of analogues with specific, predetermined properties. For a tertiary amine like this compound, this would involve a deep understanding of structure-property relationships to guide synthetic efforts.

If the goal is to develop a more effective base catalyst, for instance, the design would focus on increasing the electron density on the nitrogen atom. This could be achieved by introducing electron-donating groups on the alkyl chains. Conversely, to create a weaker base, electron-withdrawing groups would be incorporated.

For applications in coordination chemistry, the steric bulk of the sec-butyl groups in this compound is a critical parameter. Rational design could involve either increasing or decreasing this steric hindrance to fine-tune the coordination properties of the resulting metal complexes. This could be accomplished by synthesizing analogues with larger or smaller alkyl groups.

The design of chiral tertiary amine analogues is of significant interest for applications in asymmetric catalysis. Starting from chiral precursors or employing asymmetric synthesis strategies, it would be possible to prepare enantiomerically pure versions of this compound derivatives. These chiral amines could then be utilized as ligands for transition metal catalysts or as organocatalysts themselves.

Impact of Structural Modifications on Reactivity and Catalytic Performance of Amine Derivatives

The structural modifications discussed above would be expected to have a profound impact on the reactivity and catalytic performance of the resulting this compound derivatives. These effects can be understood in terms of the interplay between electronic and steric factors.

Electronic Effects: The introduction of electron-donating groups would enhance the nucleophilicity and basicity of the nitrogen atom, potentially leading to increased catalytic activity in base-catalyzed reactions. Conversely, electron-withdrawing groups would decrease the basicity and could favor Lewis acid-type interactions.

Steric Effects: The size and shape of the substituents on the nitrogen atom and the alkyl chains play a crucial role in determining the accessibility of the lone pair of electrons on the nitrogen. Increased steric bulk can hinder the approach of reactants, leading to lower reaction rates. However, in some cases, steric hindrance can be beneficial, for example, in promoting selectivity in catalytic reactions.

The following table provides a hypothetical overview of how specific structural modifications to a generic tertiary amine could influence its properties and potential catalytic performance.

| Structural Modification | Expected Impact on Basicity | Expected Impact on Steric Hindrance | Potential Impact on Catalytic Performance |

| Introduction of electron-donating groups | Increase | Minimal | Enhanced activity in base-catalyzed reactions |

| Introduction of electron-withdrawing groups | Decrease | Minimal | Altered selectivity, potential for Lewis acid catalysis |

| Increase in alkyl chain length | Minimal | Increase | Decreased reaction rates, potential for enhanced selectivity |

| Introduction of branching in alkyl chains | Minimal | Significant Increase | Decreased reaction rates, enhanced enantioselectivity in chiral derivatives |

| Quaternization | N/A (forms a salt) | Varies | Utility as a phase-transfer catalyst |

Environmental Degradation Pathways of Tertiary Amines

Identification and Analysis of Degradation Products and Intermediates

For example, the thermal degradation of tertiary amines used in industrial processes can lead to the formation of secondary amines, aldehydes, and other by-products. taylorfrancis.com In the photodegradation of tertiary amine drugs, various photoproducts have been identified using techniques like gas chromatography-mass spectrometry (GC-MS). texas.gov

In biotic degradation, the metabolites of tertiary amines can include simpler amines and other organic molecules. The study of microbial degradation of N,N-dimethylformamide, for instance, has identified dimethylamine (B145610) and formate (B1220265) as key intermediates. The table below summarizes common degradation products of various tertiary amines.

| Parent Compound | Degradation Pathway | Identified Degradation Products/Intermediates |

| Tertiary Amine Drugs | Photodegradation (in presence of nitrate (B79036)/humic substances) | Various photoproducts resulting from hydroxyl radical attack or electron transfer |

| Tertiary Ethanolamines | Thermal Degradation (in presence of CO2) | Primary or secondary amines, various by-products |

| Trimethylamine | Microbial Degradation | Dimethylamine |

| N,N-dimethyl-p-phenylenediamine | Microbial Degradation | Further breakdown products |

| Tertiary Amines (general) | Enzymatic Oxidation (e.g., Cytochrome P-450) | N-oxides, iminium ions |

Environmental Fate Modeling and Persistence Assessment of 1,1'-Dimethyldibutylamine

The environmental fate of a chemical compound describes its transport and transformation in the environment. researchgate.net Environmental fate models are crucial tools that use quantitative descriptions of these processes to predict a chemical's behavior and concentration in various environmental compartments. researchgate.net These models are instrumental for understanding the potential long-term impacts of chemical releases. researchgate.net

Tertiary amines are a class of organic compounds that are used in a variety of industrial applications. ieaghg.org Due to their use, they can be released into the environment through various streams, including industrial wastewater and atmospheric emissions. ieaghg.org Understanding their environmental degradation pathways, fate, and persistence is essential for assessing their potential environmental impact.

Tertiary amines can undergo degradation through several pathways in the environment, including chlorination, atmospheric oxidation, and biodegradation.

During water treatment processes that use chlorine, tertiary alkylamines can be rapidly degraded. acs.org This process typically leads to the formation of secondary alkylamines and aldehydes as the primary products. acs.org While the degradation of the parent tertiary amine can be instantaneous, the resulting secondary amines and aldehydes can be more stable. acs.org

In the atmosphere, the degradation of tertiary amines is primarily initiated by reaction with hydroxyl (OH) radicals during the day and potentially nitrate (NO3) radicals at night. nilu.com This atmospheric oxidation can lead to the formation of a variety of products, including:

Imines

Amides

Nitrosamines nilu.com

Nitramines nilu.com

Some of these degradation products, such as nitrosamines and nitramines, are of particular environmental concern due to their potential health impacts. ieaghg.org The atmospheric lifetime of tertiary amines is relatively short due to these rapid oxidation processes. nilu.com

Biodegradation of tertiary amines in soil and water can also occur, although they are generally considered to be less biodegradable than primary or secondary amines. researchgate.net Studies have shown that many tertiary amines exhibit low biodegradability, which can lead to their persistence in the environment. researchgate.net However, the biodegradability can be influenced by the specific chemical structure of the amine. oup.com For instance, the presence of hydroxyl groups can sometimes enhance biodegradation. nih.gov

Table 1: General Degradation Pathways and Products of Tertiary Amines

| Degradation Pathway | Environmental Compartment | Key Reactants | Major Degradation Products |

|---|---|---|---|

| Chlorination | Water Treatment | Chlorine | Secondary Amines, Aldehydes |

| Atmospheric Oxidation | Atmosphere | OH radicals, NO3 radicals | Imines, Amides, Nitrosamines, Nitramines |

| Biodegradation | Soil, Water | Microorganisms | Generally low, products vary |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are mathematical tools used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models consider various processes such as transport between air, water, and soil, as well as degradation rates in each compartment. researchgate.net For tertiary amines, such models would incorporate their physical-chemical properties and their degradation rates from processes like atmospheric oxidation and biodegradation to estimate their environmental concentrations and persistence.

Persistence is a measure of how long a substance remains in the environment before being broken down. acs.org Due to their generally low biodegradability, some tertiary amines are considered to be persistent in the environment. ieaghg.orgresearchgate.net This persistence can lead to their accumulation in aquatic systems. ieaghg.org

The persistence of a specific tertiary amine is influenced by its chemical structure. For example, steric hindrance and the length of alkyl chains can affect degradation rates. oup.comacs.org Research has indicated that tertiary amines can be more stable than primary and secondary amines under certain oxidative conditions. oup.com

Table 2: Factors Influencing the Environmental Persistence of Tertiary Amines

| Factor | Influence on Persistence |

|---|---|

| Biodegradability | Low biodegradability leads to higher persistence. researchgate.net |

| Atmospheric Reactivity | High reactivity with OH and NO3 radicals leads to lower atmospheric persistence. nilu.com |

| Chemical Structure | Steric hindrance and longer alkyl chains can increase persistence. oup.com |

| Environmental Conditions | Factors such as temperature, pH, and microbial population can affect degradation rates. |

Future Research Directions for 1,1 Dimethyldibutylamine and Tertiary Amine Chemistry

Innovations in Sustainable Synthesis and Catalysis for Amine Production

The chemical industry is increasingly focusing on the development of environmentally benign and efficient synthetic methodologies. For tertiary amines, this translates to a move away from classical multi-step procedures that often generate significant waste. Future research will likely prioritize the following:

Green Catalysis: The development and application of novel catalytic systems are paramount. This includes the use of earth-abundant and non-toxic metals as catalysts, as well as organocatalysts, to replace more hazardous and expensive noble metal catalysts. For instance, advancements in nickel-catalyzed synthesis of primary amines from alcohols and ammonia (B1221849) highlight a trend towards more sustainable practices that could be adapted for tertiary amine synthesis. chemnet.com Heterogeneous catalysts are also gaining traction due to their ease of separation and reusability, contributing to more sustainable processes.

Renewable Feedstocks: A significant push towards a bio-based economy is driving research into the synthesis of amines from renewable resources. Lignin, a major component of biomass, is being explored as a promising feedstock for producing bio-aromatic amines. tntu.edu.ua Methodologies like the 'hydrogen borrowing' strategy are being employed to convert biomass-derived alcohols into amines, offering a greener alternative to traditional petrochemical routes. tntu.edu.ua

Process Intensification: The adoption of continuous flow and microreactor technologies is set to revolutionize amine production. These technologies offer better reaction control, reduced byproduct formation, and faster production cycles, leading to more efficient and safer manufacturing processes. researchgate.net

Table 1: Emerging Sustainable Synthesis Strategies for Amines

| Strategy | Description | Potential Advantages |

|---|---|---|

| Photocatalysis | Utilizes light energy to drive chemical reactions, often in conjunction with a catalyst. | Milder reaction conditions, high selectivity, use of readily available starting materials. smolecule.com |

| Hydrogen Borrowing | A catalytic cycle where a temporary dehydrogenation of an alcohol to an aldehyde is followed by imine formation and subsequent reduction. | High atom economy, use of alcohols as alkylating agents instead of halides. |

| Biomass Valorization | Conversion of renewable biomass, such as lignin, into valuable amine compounds. | Reduced reliance on fossil fuels, production of "green" chemicals. tntu.edu.ua |

Advanced Computational Approaches and Artificial Intelligence Integration in Amine Design

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern chemical research. For tertiary amines, these approaches can accelerate the discovery and optimization of molecules with desired properties.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods are being used to predict the properties and reactivity of amines. nih.gov This allows for the in silico screening of large libraries of virtual compounds, identifying promising candidates for synthesis and testing. For example, computational screening has been successfully used to identify effective tertiary amine solvents for CO2 capture. hmdb.ca

Machine Learning in Catalyst Design: Machine learning algorithms can be trained on existing experimental and computational data to predict the performance of new catalysts for amine synthesis. This data-driven approach can significantly reduce the time and resources required for catalyst development. nih.gov

AI for Reaction Prediction: AI models are being developed that can predict the outcomes of chemical reactions, including those for the synthesis of complex tertiary amines. microchem.fr This can aid in the design of novel synthetic routes and the optimization of reaction conditions.

Development of Novel Analytical Probes and Techniques for Amine Characterization

Accurate and sensitive detection and characterization of amines are crucial for quality control, environmental monitoring, and biological studies. Future research in this area will likely focus on:

Advanced Spectroscopic and Chromatographic Methods: The development of more sensitive and selective analytical techniques is ongoing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the determination of primary, secondary, and tertiary amines in various matrices. lookchem.com Innovations in ionization techniques, such as the use of novel reagents in atmospheric pressure gas chromatography (APGC), can enhance the sensitivity of amine detection. electrochemsci.org

Fluorescent Probes: There is a growing interest in the design of novel fluorescent probes for the selective detection of specific amines. These probes can offer high sensitivity and allow for real-time monitoring of amine concentrations in complex environments, such as biological systems or during industrial processes. marketpublishers.comnih.gov Research into chromogenic sensors that provide a visual color change in the presence of amines also presents a user-friendly approach for rapid screening. nist.gov

Table 2: Advanced Analytical Techniques for Amine Characterization

| Technique | Application | Advantages |

|---|---|---|

| LC-MS/MS | Quantification of amines in environmental and biological samples. | High sensitivity and specificity, suitable for complex matrices. lookchem.com |

| Chiral GC-MS | Determination of the enantiomeric purity of chiral amines. | Crucial for pharmaceutical applications where stereochemistry is important. |

| Fluorescent Probes | Real-time detection of amines in various media. | High sensitivity, potential for in-situ monitoring. marketpublishers.com |

Exploration of Undiscovered Reactivity in Tertiary Amine Systems

While the fundamental reactivity of tertiary amines is well-established, there is still potential to uncover novel transformations and applications.

C-H Amination: The direct functionalization of carbon-hydrogen bonds is a major goal in organic synthesis. Recently discovered carbon-hydrogen amination cross-coupling reactions provide a more efficient way to synthesize tertiary amines. Further exploration of this type of reaction could lead to even more versatile and practical methods for constructing complex amine-containing molecules.

Catalytic Activity: Tertiary amines themselves can act as catalysts in a variety of organic reactions. Future research may focus on designing novel tertiary amine-based catalysts with enhanced activity and selectivity for specific transformations.

Reactions with Ketenes: The reactions of tertiary amines with ketenes can lead to the formation of zwitterionic intermediates, which can then undergo further reactions. A deeper understanding of these reaction pathways could open up new avenues for the synthesis of N,N-disubstituted amides and other valuable compounds.

Interdisciplinary Research Endeavors in Amine Chemistry

The versatility of tertiary amines makes them valuable compounds in a wide range of scientific disciplines. Fostering interdisciplinary collaborations will be key to unlocking their full potential.

Materials Science: Tertiary amines are integral components in the synthesis of various materials, including polymers, catalysts, and functional materials for electronics and energy storage. Amine-functionalized materials are also being extensively researched for applications such as carbon capture. nih.gov Collaborative efforts between chemists and materials scientists will be crucial for designing and fabricating advanced materials with tailored properties.

Environmental Science: Amines play a significant role in atmospheric chemistry and can be environmental contaminants. Research at the interface of chemistry and environmental science is needed to understand the environmental fate and impact of amines and to develop strategies for their remediation. The use of tertiary amines in CO2 capture technologies also necessitates a thorough understanding of their potential environmental implications.

Q & A

Q. What analytical techniques are recommended for characterizing 1,1'-Dimethyldibutylamine in complex mixtures?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification, ensuring calibration with certified reference standards.

- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and purity, comparing spectra with computational predictions (e.g., density functional theory).

- Apply high-performance liquid chromatography (HPLC) with UV-Vis detection for quantification in biological matrices, optimizing mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Conduct all work in a fume hood with proper PPE (nitrile gloves, lab coat, safety goggles).

- Store the compound in a flammable cabinet away from oxidizers, as secondary amines can form explosive nitrosamines under acidic conditions.

- Dispose of waste via neutralization (e.g., dilute acetic acid) followed by incineration by licensed hazardous waste handlers .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:

- Use Schlenk line techniques to exclude moisture and oxygen during alkylation of dibutylamine with methyl iodide.

- Purify via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg), monitoring purity via GC-MS.

- Characterize intermediate products (e.g., quaternary ammonium salts) using FTIR to confirm methyl group incorporation .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., ΔrH°) of this compound clustering reactions be experimentally determined?

Methodological Answer:

- Utilize ion-mobility spectrometry coupled with mass spectrometry to study clustering dynamics (e.g., proton-bound dimer formation).

- Compare experimental enthalpy changes (ΔrH°) with computational models (e.g., Gaussian software for DFT calculations).

- Validate results against analogous dimethylamine clustering data, adjusting for steric effects from the butyl chains .

Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

- Perform meta-analysis to identify methodological discrepancies (e.g., solvent polarity, temperature gradients).

- Replicate conflicting experiments under controlled conditions, using statistical design of experiments (DoE) to isolate variables.

- Cross-validate findings with isotopic labeling (e.g., deuterated analogs) to trace reaction pathways .

Q. How can researchers design experiments to probe the catalytic role of this compound in asymmetric synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.